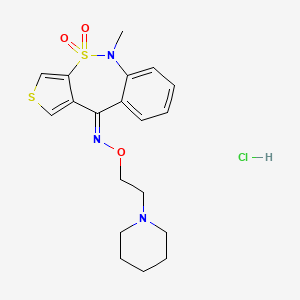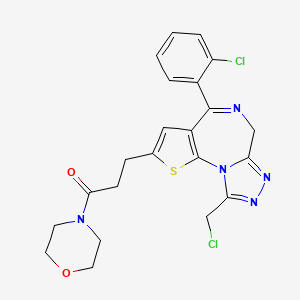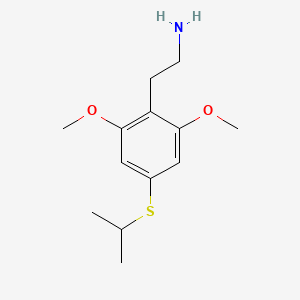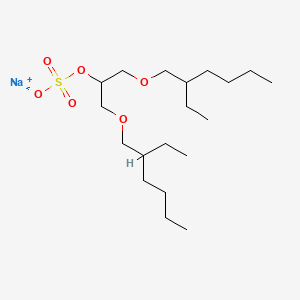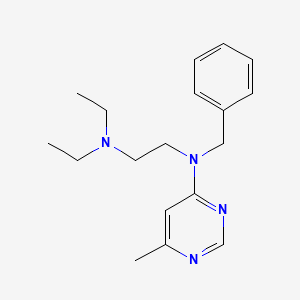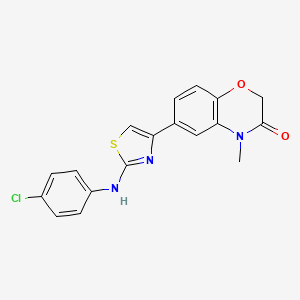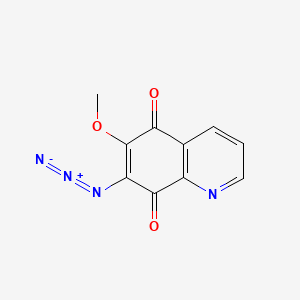
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione is a synthetic organic compound with a unique structure that combines a quinolinedione core with a triazadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through a series of reactions involving the cyclization of appropriate aromatic precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Triazadienyl Group: The triazadienyl group is introduced through a diazotization reaction followed by coupling with the quinolinedione core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.
Substitution: The methoxy and triazadienyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted quinolinediones with different functional groups.
Scientific Research Applications
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione involves its interaction with molecular targets such as enzymes and receptors. The triazadienyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The quinolinedione core can participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-7-hydroxycoumarin: A naturally occurring compound with similar methoxy and quinone functionalities.
7-Methoxy-6,8-dihydroxyflavone: Another compound with a similar methoxy group and quinone core.
Uniqueness
6-Methoxy-7-(2lambda(5)-1,2-triazadienyl)-5,8-quinolinedione is unique due to the presence of the triazadienyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
14097-33-7 |
|---|---|
Molecular Formula |
C10H6N4O3 |
Molecular Weight |
230.18 g/mol |
IUPAC Name |
7-azido-6-methoxyquinoline-5,8-dione |
InChI |
InChI=1S/C10H6N4O3/c1-17-10-7(13-14-11)9(16)6-5(8(10)15)3-2-4-12-6/h2-4H,1H3 |
InChI Key |
YRYFUSNXXXSWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
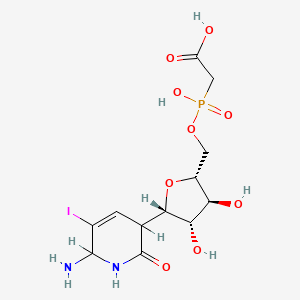
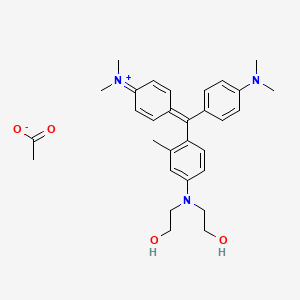


![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
